Ethyl 4-[3-(4-methanethioylphenyl)propanoyl]benzoate
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Overview
Description
Ethyl 4-[3-(4-methanethioylphenyl)propanoyl]benzoate is an organic compound that belongs to the class of esters. This compound is characterized by its unique structure, which includes a benzoate ester linked to a propanoyl group substituted with a methanethioylphenyl moiety. The compound’s molecular formula is C19H20O3S, and it has a molecular weight of approximately 328.43 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[3-(4-methanethioylphenyl)propanoyl]benzoate typically involves a multi-step process. One common method is the esterification of 4-[3-(4-methanethioylphenyl)propanoyl]benzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-[3-(4-methanethioylphenyl)propanoyl]benzoate can undergo various chemical reactions, including:
Oxidation: The methanethioyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Ethyl 4-[3-(4-methanethioylphenyl)propanoyl]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biochemical pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[3-(4-methanethioylphenyl)propanoyl]benzoate involves its interaction with specific molecular targets. The methanethioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The ester moiety may also undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets.
Comparison with Similar Compounds
Ethyl 4-[3-(4-methanethioylphenyl)propanoyl]benzoate can be compared with other similar compounds such as:
- Ethyl 4-[3-(4-methoxyphenyl)propanoyl]benzoate
- Ethyl 4-[3-(4-methylphenyl)propanoyl]benzoate
Uniqueness: The presence of the methanethioyl group in this compound distinguishes it from other similar compounds. This functional group imparts unique chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H18O3S |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
ethyl 4-[3-(4-methanethioylphenyl)propanoyl]benzoate |
InChI |
InChI=1S/C19H18O3S/c1-2-22-19(21)17-10-8-16(9-11-17)18(20)12-7-14-3-5-15(13-23)6-4-14/h3-6,8-11,13H,2,7,12H2,1H3 |
InChI Key |
FWUUHJBHECLCTN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)C=S |
Origin of Product |
United States |
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